What are the physicochemical properties of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine?
What are the physicochemical properties of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine?
An In-depth Technical Guide to the Physicochemical Characterization of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
Introduction
In the landscape of modern drug discovery, the imidazole and piperidine scaffolds are foundational elements in the design of novel therapeutics. The molecule 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine, a conjunction of these two privileged structures, represents a compound of significant interest for chemical biology and medicinal chemistry. Its structural features suggest potential interactions with a variety of biological targets. However, before its pharmacological potential can be explored, a thorough and precise characterization of its fundamental physicochemical properties is paramount. These properties—namely the ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule, and are thus critical determinants of its ultimate in vivo efficacy and suitability as a drug candidate.
This technical guide provides a comprehensive framework for the systematic physicochemical characterization of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine. Moving beyond a simple recitation of data, this document serves as a methodological whitepaper, detailing not only what to measure but how and, most importantly, why. The protocols described herein are designed to be robust and self-validating, reflecting best practices in the field of drug development.
Core Molecular Profile
A foundational understanding begins with the molecule's intrinsic properties. These data form the basis for all subsequent experimental design and interpretation.
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Chemical Structure:
(Note: A placeholder for the chemical structure image)
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Identifiers:
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Molecular Formula: C₁₀H₁₇N₃[5]
The structure reveals two key ionizable centers: the basic piperidine nitrogen and the imidazole ring, which can act as both a weak acid and a weak base. This dual nature makes a precise determination of its ionization state(s) across a physiological pH range essential.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N₃ | PubChem[5] |
| Molecular Weight | 179.26 g/mol | ChemScene[6] |
| Monoisotopic Mass | 179.14224 Da | PubChemLite[5] |
| Predicted XlogP | 1.0 | PubChemLite[5] |
Ionization Constant (pKa) Determination
The pKa value dictates the extent of a molecule's ionization at a given pH. For 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine, this property will profoundly influence its solubility, membrane permeability, and binding to target proteins. Given the presence of two basic nitrogens, we anticipate at least two pKa values. Potentiometric titration is a reliable and widely used method for this determination.[7][8]
Causality Behind Experimental Choice
Potentiometric titration is selected for its robustness and directness.[7] It measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the pH at which 50% of an ionizable group is protonated or deprotonated—the definition of pKa.[9] This method is less susceptible to interferences from chromophores or impurities that can affect spectrophotometric methods.
Experimental Protocol: Potentiometric Titration
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Preparation:
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Accurately weigh approximately 5-10 mg of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine.
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Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent, such as 0.15 M KCl solution, to maintain constant ionic strength. If aqueous solubility is a limiting factor, a co-solvent system (e.g., methanol/water) may be required. Note: The use of co-solvents will yield an apparent pKa (pKa*) which must be noted.
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Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
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Titration:
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Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).[9]
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Immerse the calibrated pH electrode and a temperature probe into the stirred solution of the test compound.
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Begin by titrating the solution with the 0.1 M HCl to a low pH (e.g., pH 2) to ensure full protonation of all basic centers.
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Subsequently, titrate the acidified solution with the 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH reading to stabilize after each addition.
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Record the pH value and the total volume of titrant added at each step. Continue the titration to a high pH (e.g., pH 12).
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Data Analysis:
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Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
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Calculate the first derivative (ΔpH/ΔV) of the curve. The equivalence points, where the basic groups are neutralized, will appear as peaks.
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The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, the first pKa (pKa₁) corresponds to the pH at the first half-equivalence point, and the second (pKa₂) at the second. This point on the sigmoid curve represents where the concentrations of the protonated and neutral forms of a specific functional group are equal.[7]
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Workflow Visualization
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity Assessment (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability and overall ADME behavior. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. The shake-flask method is the gold-standard for logP determination due to its direct measurement of partitioning at equilibrium.[10]
Causality Behind Experimental Choice
The shake-flask method is chosen for its accuracy and directness, providing a true thermodynamic value for the partition coefficient.[10] While chromatographic methods (e.g., RP-HPLC) are faster, they provide an indirect estimation and require calibration with structurally similar compounds. For a novel scaffold like 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine, establishing a definitive logP value via the shake-flask method is crucial for building a reliable physicochemical profile.
Experimental Protocol: Shake-Flask Method
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Preparation:
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Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) to reflect physiological conditions. This measurement will yield a logD₇.₄ value (the distribution coefficient), which is more relevant than logP for an ionizable compound.
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Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is critical to prevent volume changes during the experiment and ensure a true equilibrium is reached.
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Prepare a stock solution of the test compound in the pre-saturated n-octanol.
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Partitioning:
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In a separation funnel, combine a known volume of the pre-saturated n-octanol containing the compound with a known volume of the pre-saturated aqueous buffer (e.g., a 1:1 volume ratio).
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Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.
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Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation may be used to accelerate this process.
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Quantification:
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Carefully collect a sample from both the n-octanol and the aqueous phase.
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Quantify the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS.[11]
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A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.
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Calculation:
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The partition coefficient (P) or distribution coefficient (D) is calculated as: P or D = [Concentration in n-octanol] / [Concentration in aqueous buffer]
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The final value is expressed as its base-10 logarithm: logP or logD = log₁₀(P or D)[12]
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Workflow Visualization
Caption: Workflow for thermodynamic solubility determination.
Summary and Integrated Perspective
The physicochemical properties of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine are interconnected and collectively define its drug-like potential. The pKa values will determine the charge state at physiological pH, which in turn dictates the relevant logD value and influences aqueous solubility. A comprehensive understanding requires synthesizing these individual data points into a cohesive profile.
| Physicochemical Property | Recommended Experimental Method | Importance in Drug Development |
| pKa | Potentiometric Titration | Governs solubility, absorption, receptor binding |
| logD (at pH 7.4) | Shake-Flask with HPLC/LC-MS | Predicts membrane permeability, metabolism, toxicity |
| Aqueous Solubility | Thermodynamic Shake-Flask | Determines bioavailability, formulation feasibility |
By systematically applying the robust, validated protocols detailed in this guide, researchers can generate a high-quality, reliable physicochemical dataset for 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine. This foundational knowledge is indispensable for guiding subsequent stages of drug discovery, from hit-to-lead optimization and formulation development to the design of meaningful in vivo studies.
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